Methyl 5-(difluoromethyl)picolinate

Catalog No.
S874087
CAS No.
1346148-42-2
M.F
C8H7F2NO2
M. Wt
187.146
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(difluoromethyl)picolinate

CAS Number

1346148-42-2

Product Name

Methyl 5-(difluoromethyl)picolinate

IUPAC Name

methyl 5-(difluoromethyl)pyridine-2-carboxylate

Molecular Formula

C8H7F2NO2

Molecular Weight

187.146

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3

InChI Key

JNXHKCWFXZKBRW-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C(C=C1)C(F)F

Synonyms

2-Pyridinecarboxylic acid, 5-(difluoromethyl)-, methyl ester

Methyl 5-(difluoromethyl)picolinate is an organic compound belonging to the class of picolinate derivatives, characterized by a pyridine ring with a methyl ester and a difluoromethyl substituent at the 5-position. Its molecular formula is C8H8F2N2O2C_8H_8F_2N_2O_2, and it has a molecular weight of approximately 202.15 g/mol. The compound's structure features a difluoromethyl group, which significantly influences its chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution Reactions: The difluoromethyl group can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the picolinate structure allows for electrophilic attacks at various positions on the ring.
  • Reduction and Oxidation Reactions: The presence of functional groups enables redox chemistry, potentially modifying the compound's biological activity.

These reactions are crucial for developing new derivatives with enhanced properties or different pharmacological profiles.

Research indicates that methyl 5-(difluoromethyl)picolinate exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique difluoromethyl group enhances lipophilicity, which may improve its absorption and efficacy in biological systems. Preliminary studies suggest it may have potential applications as a herbicide or in drug development due to its ability to interact with specific biological targets.

The synthesis of methyl 5-(difluoromethyl)picolinate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available pyridine derivatives.
  • Reagents: Key reagents may include difluoromethylating agents such as bromodifluoromethane or similar compounds.
  • Reaction Conditions: The reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide or acetonitrile to achieve high yields.

Methyl 5-(difluoromethyl)picolinate has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic applications, particularly in drug discovery related to anti-cancer and anti-inflammatory agents.
  • Agricultural Chemistry: Explored for its herbicidal properties, potentially useful in crop protection strategies.

Interaction studies focus on understanding how methyl 5-(difluoromethyl)picolinate interacts with biological molecules. These studies often employ techniques such as molecular docking and binding affinity assays to assess its interactions with enzymes or receptors involved in metabolic pathways. Initial findings suggest that the difluoromethyl group enhances binding interactions, which could lead to increased efficacy in therapeutic or agricultural applications.

Several compounds share structural similarities with methyl 5-(difluoromethyl)picolinate, including:

Compound NameMolecular FormulaKey Features
Methyl 5-(trifluoromethyl)picolinateC8H6F3NO2C_8H_6F_3NO_2Contains trifluoromethyl instead of difluoromethyl; different electronic properties
Methyl 3-fluoro-5-(trifluoromethyl)picolinateC8H5F4NO2C_8H_5F_4NO_2Features fluorine at the 3-position; distinct herbicidal properties
Methyl 6-chloro-5-(trifluoromethyl)picolinateC8H5ClF3NO2C_8H_5ClF_3NO_2Contains chlorine instead of bromine; different reactivity patterns

Uniqueness

Methyl 5-(difluoromethyl)picolinate is unique due to its specific arrangement of functional groups, particularly the presence of the difluoromethyl substituent, which imparts distinct chemical reactivity and potential biological activity not found in its analogs. This uniqueness makes it a valuable candidate for research in both medicinal chemistry and agricultural science.

XLogP3

1.7

Dates

Last modified: 04-14-2024

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